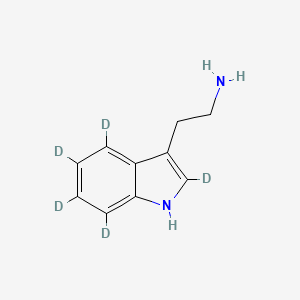

Tryptamine-d5

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H12N2 |

|---|---|

Poids moléculaire |

165.25 g/mol |

Nom IUPAC |

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2/i1D,2D,3D,4D,7D |

Clé InChI |

APJYDQYYACXCRM-HYHZMVBYSA-N |

SMILES isomérique |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CCN)[2H])[2H] |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)CCN |

Origine du produit |

United States |

Detailed Research Findings

Chemical Synthesis Routes for this compound and Indole-d5 Precursors

The preparation of this compound where the deuterium (B1214612) labels are on the indole (B1671886) ring necessitates the synthesis of a deuterated indole precursor, specifically Indole-d5. A common and effective method for producing polydeuterated indoles is through acid-catalyzed hydrogen-deuterium (H-D) exchange reactions. nih.govnih.gov This approach is often more efficient than multi-step syntheses starting from small, pre-labeled synthons. nih.gov

One practical method involves treating a 3-substituted indole with a strong deuterated acid in a deuterated solvent. For instance, 3-substituted indoles can be efficiently deuterated by treatment with 20 wt % deuterium sulfate (B86663) (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) at temperatures ranging from 60–90 °C. nih.gov For indoles without a substituent at the 3-position, the H-D exchange can be accomplished using deuterated acetic acid (CD₃CO₂D) at an elevated temperature of 150 °C. nih.gov These methods facilitate the exchange of protons on the indole ring with deuterium atoms from the solvent, leading to the formation of Indole-d5.

Once the Indole-d5 precursor is synthesized, it can be converted to this compound through established synthetic routes for tryptamine synthesis. A common pathway involves the gramine (B1672134) synthesis, where indole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to form gramine (3-(dimethylaminomethyl)indole). This is followed by displacement of the dimethylamino group with cyanide to yield indole-3-acetonitrile, which is then reduced to tryptamine. By starting with Indole-d5, this sequence of reactions will yield Tryptamine-(indole-d5). researchgate.net

Another approach to tryptamine synthesis from indole involves the reaction with formaldehyde and dimethylamine (Mannich reaction) to produce an intermediate that is then reacted with methyl iodide and subsequently sodium cyanide to form an acetonitrile (B52724) derivative. youtube.com Reduction of this nitrile with a reducing agent like lithium aluminum hydride (LiAlH₄) yields tryptamine. youtube.com When Indole-d5 is used as the starting material in these classical tryptamine syntheses, the resulting product is this compound.

Biocatalytic routes also present a viable option. For instance, an engineered tryptophan synthase can be used in a two-step biocatalytic sequence to produce tryptamine analogs from commercially available indole starting materials. nih.gov By utilizing Indole-d5 in such a system, this compound could potentially be synthesized in an environmentally friendly manner.

Table 1: Synthetic Approaches for Indole-d5 and this compound

| Step | Method | Reagents and Conditions | Product | Reference(s) |

| Indole-d5 Synthesis | Acid-Catalyzed H-D Exchange (3-substituted indoles) | 20 wt % D₂SO₄ in CD₃OD, 60–90 °C | Indole-d5 | nih.gov |

| Acid-Catalyzed H-D Exchange (unsubstituted indole) | CD₃CO₂D, 150 °C | Indole-d5 | nih.gov | |

| This compound Synthesis | From Indole-d5 via Gramine Synthesis | 1. Formaldehyde, Dimethylamine2. Cyanide3. Reduction | Tryptamine-(indole-d5) | researchgate.net |

| From Indole-d5 via Mannich Reaction | 1. Formaldehyde, Dimethylamine2. Methyl Iodide3. Sodium Cyanide4. LiAlH₄ | Tryptamine-(indole-d5) | youtube.com | |

| Biocatalytic Synthesis | Engineered Tryptophan Synthase, L-serine | Tryptamine-(indole-d5) | nih.gov |

Strategies for Purification and Rigorous Quality Control of Isotope-Labeled Tryptamines

The purification and rigorous quality control of isotope-labeled tryptamines like this compound are paramount to ensure their suitability for use as internal standards in quantitative analyses. elsevierpure.com The final product must be of high chemical and isotopic purity.

Purification Strategies:

Following synthesis, crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. A variety of chromatographic techniques can be employed for this purpose. High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of tryptamine derivatives. nih.gov Normal-phase liquid chromatography has been shown to be effective for the purification of indolealkylamines isolated from complex matrices. nih.gov Additionally, ion-pair extraction techniques can be utilized to efficiently isolate tryptamines from aqueous media prior to chromatographic purification. nih.gov Another method for purifying tryptamines involves their conversion to a salt of N-tryptamino carboxylic acid by reaction with gaseous carbon dioxide in an organic solvent. google.com This crystalline derivative can be easily separated and then decomposed by heating to yield the pure tryptamine. google.com

Quality Control:

Rigorous quality control is essential to verify the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of analytical techniques is typically employed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.org By analyzing the mass-to-charge ratio of the molecular ions, the distribution of different isotopologues (molecules with varying numbers of deuterium atoms) can be determined, and the percentage of isotopic purity can be calculated. rsc.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also widely used for the quantification and identification of tryptamines and their metabolites, and is a crucial technique for quality control. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the structural integrity of the synthesized this compound and determining the specific positions of the deuterium labels. rsc.org Proton NMR (¹H NMR) can be used to observe the absence of signals at the positions where deuterium has been incorporated. nih.gov This provides valuable information about the regioselectivity of the deuteration reaction.

The combination of HR-MS and NMR provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the final this compound product. rsc.org The isotopic purity for commercially available deuterated compounds is often found to be in the range of 98-99.9%. rsc.org

Table 2: Quality Control Parameters and Analytical Techniques for this compound

| Parameter | Analytical Technique(s) | Information Provided | Reference(s) |

| Chemical Purity | HPLC, LC-MS | Separation and quantification of impurities and byproducts. | nih.govnih.gov |

| Structural Integrity | NMR Spectroscopy (¹H NMR) | Confirmation of the correct molecular structure and position of deuterium labels. | rsc.org |

| Isotopic Enrichment | High-Resolution Mass Spectrometry (HR-MS) | Determination of the percentage of deuteration and distribution of isotopologues. | rsc.org |

| Identity Confirmation | MS, NMR | Confirmation of the molecular weight and structure of the target compound. | rsc.org |

Advanced Analytical Spectrometry Techniques Employing Tryptamine D5

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of tryptamine-d5, it is employed for both identifying the compound and its metabolites (qualitative analysis) and measuring their exact amounts (quantitative analysis) in complex biological and environmental samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its higher-resolution variant, UHPLC-MS/MS, are cornerstone techniques for the precise quantification of tryptamines in various matrices. These methods offer high sensitivity and selectivity by separating compounds in the liquid phase before their detection by the mass spectrometer.

In these analyses, this compound is an ideal internal standard. It co-elutes with the non-labeled tryptamine (B22526), experiencing similar ionization and matrix effects, but is distinguished by its higher mass in the MS/MS detector. For instance, a UHPLC-MS/MS method developed for the analysis of tryptophan-related metabolites in plant foods utilized a related deuterated standard, Tryptophan-d5, to ensure accurate quantification. researchgate.netmdpi.com The method involves adding a known quantity of the deuterated standard to the sample, allowing the ratio of the analyte to the standard to be calculated, which corrects for sample loss during preparation and instrumental variability. mdpi.commolnar-institute.com

Research has demonstrated the development of UHPLC-MS/MS methods for screening a wide array of tryptamines and their metabolites in samples like human hair. researchgate.netnih.gov These methods achieve low limits of detection (LOD) and quantification (LOQ), often in the picogram per milligram (pg/mg) range, showcasing the precision of the technique. researchgate.netnih.gov For example, a validated method for 16 tryptamines in hair reported LODs between 0.1 and 20 pg/mg and LOQs from 3 to 50 pg/mg. researchgate.netnih.gov

The table below summarizes typical parameters for a UHPLC-MS/MS method used for tryptamine analysis.

| Parameter | Details | Source |

| Technique | UHPLC-MS/MS | researchgate.netnih.gov |

| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) | researchgate.netnih.gov |

| Mobile Phase A | 20 mmol/L ammonium (B1175870) acetate, 5% acetonitrile (B52724), 0.1% formic acid in water | researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile | researchgate.netnih.gov |

| Internal Standard | Deuterated analogs (e.g., psilocin-d10, psilocybin-d4) | researchgate.netnih.gov |

| Limit of Detection | 0.1–20 pg/mg | researchgate.netnih.gov |

| Limit of Quantification | 3–50 pg/mg | researchgate.netnih.gov |

| Accuracy | 91%–114% | researchgate.netnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of tryptamines. It is particularly effective for volatile compounds or those that can be made volatile through a process called derivatization. sigmaaldrich.com GC-MS separates compounds in the gas phase before mass analysis.

GC-MS has been used to develop simultaneous analytical methods for various tryptamines and phenethylamines. nih.govfree.fr In these methods, a capillary column, such as a DB-5MS, is often used for chromatographic separation. nih.govfree.fr While some methods analyze the underivatized forms of tryptamines, derivatization can improve chromatographic properties and sensitivity. oup.com

This compound can be used as an internal standard in GC-MS to improve the accuracy and precision of quantification, similar to its role in LC-MS. The use of deuterated standards is a well-established practice in GC-MS analysis of various compounds, including amphetamines, where different deuterated analogs are evaluated for their suitability. nih.gov The choice of internal standard is critical, as it must not interfere with the analyte of interest and should have similar chemical properties. nih.govsepscience.com For example, in the analysis of psychedelic phenethylamines, mescaline-d9 has been used as an internal standard for non-derivatized analysis. oup.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds. When used with this compound, HRMS becomes a powerful tool for metabolite identification.

In metabolic studies, organisms or cell cultures are exposed to this compound. The deuterium (B1214612) label acts as a tracer, allowing researchers to follow its conversion into various metabolites. The resulting deuterated metabolites will exhibit the same +5 Da mass shift (or a fragment thereof) relative to their endogenous, non-labeled counterparts. This distinct isotopic signature makes them easily identifiable in a complex HRMS spectrum.

A study on the metabolism of N,N-diallyltryptamine (DALT) and 5-methoxy-DALT utilized LC-HR-MS/MS to identify metabolites in rat urine. nih.gov This approach allowed for the proposal of metabolic pathways, including hydroxylations, N-dealkylation, and N-oxidation. nih.gov Similarly, feeding studies in plants with labeled precursors like this compound have been used to elucidate the biosynthetic pathways of complex alkaloids. researchgate.net The high mass accuracy of HRMS instruments, such as the Q-Exactive Orbitrap, is crucial for confirming the elemental composition of these newly identified labeled metabolites. biorxiv.org

Single-cell mass spectrometry (scMS) represents a frontier in analytical chemistry, enabling the study of metabolic processes within individual cells. nih.gov This technique provides unprecedented insight into cellular heterogeneity, which is often masked by traditional bulk analysis methods. biorxiv.orgresearchgate.net

Recent research has demonstrated the use of scMS to monitor the incorporation of this compound into the alkaloid biosynthesis pathway of Catharanthus roseus at the single-cell level. biorxiv.orgresearchgate.net In these experiments, plant protoplasts were incubated with this compound, and individual cells were analyzed over time. biorxiv.org The scMS analysis could quantify the formation and accumulation of deuterated alkaloids, such as d4-strictosidine, d4-ajmalicine, and d4-catharanthine, within single cells. biorxiv.orgresearchgate.net This approach provides a high-resolution view into the rate of synthesis and transport of metabolites, revealing the dynamics of metabolic flux within a cellular population. biorxiv.org

The findings from one such study are summarized in the table below, showing the detection of labeled alkaloids over time in single cells.

| Time Point | Labeled Alkaloid Detected | Key Finding | Source |

| 4 h | d4-strictosidine | Initial product formation observed | biorxiv.org |

| 8 h | d4-ajmalicine | Formation of downstream metabolite | biorxiv.org |

| 20 h | d4-stemmadenine acetate, d4-catharanthine, d4-tabersonine | Appearance of later-stage pathway intermediates | biorxiv.org |

Pivotal Role of this compound as an Internal Standard in Analytical Method Validation and Absolute Quantification

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise absolute quantification in mass spectrometry. molnar-institute.com this compound is an exemplary SIL-IS for the analysis of tryptamine and its analogs.

An ideal internal standard should have chemical and physical properties nearly identical to the analyte but with a different mass-to-charge ratio. sepscience.com this compound fulfills these criteria perfectly. It behaves like endogenous tryptamine during sample extraction, chromatography, and ionization, effectively compensating for variations in sample recovery and matrix effects. mdpi.com Because it is chemically almost identical, it elutes at or very near the same retention time as the unlabeled analyte, but its five-dalton mass difference allows for its clear separation in the mass spectrometer. researchgate.net

Method validation, a process required by regulatory bodies like the FDA, ensures that an analytical procedure is accurate, precise, and reliable. molnar-institute.com This process involves assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. d-nb.info The inclusion of this compound is central to this validation. Calibration curves are constructed by plotting the ratio of the analyte peak area to the this compound peak area against known concentrations of the analyte. sepscience.com This ratiometric approach is fundamental to achieving the high levels of accuracy and precision reported in validated methods for tryptamines and other compounds. researchgate.netnih.govresearchgate.net

Complementary Spectroscopic Approaches for Structural Elucidation of this compound and Analogs (e.g., Nuclear Magnetic Resonance Spectroscopy)

While mass spectrometry excels at providing mass and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of molecules. 1H NMR and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of a molecule's structure. chegg.com

NMR is used to characterize synthetic standards like this compound to confirm their identity and isotopic purity before they are used in MS-based assays. researchgate.net The 1H NMR spectrum of tryptamine shows characteristic signals for the protons on the indole (B1671886) ring and the ethylamine (B1201723) side chain. hmdb.cahmdb.ca In the 1H NMR spectrum of this compound, the signals corresponding to the deuterated positions on the indole ring would be absent, providing clear confirmation of the labeling site. Similarly, 13C NMR spectra can confirm the carbon skeleton of the molecule. chemicalbook.com This structural confirmation is a critical quality control step for producing reliable analytical standards. axios-research.com

The combination of MS and NMR provides a comprehensive analytical workflow: NMR confirms the structure of the this compound standard, and MS then uses this well-characterized standard for highly sensitive and specific quantification in complex samples. researchgate.net

Mechanistic Elucidation of Biochemical Pathways Using Tryptamine D5 Isotope Tracing

Investigation of Endogenous Tryptophan and Tryptamine (B22526) Metabolic Pathways

The use of deuterated tryptamine, specifically tryptamine-d5, has proven to be a valuable tool in unraveling the intricate metabolic pathways of tryptophan and its derivatives. By introducing a stable isotope-labeled version of tryptamine, researchers can trace its journey through various biochemical transformations within an organism, providing critical insights into biosynthesis, catabolism, and metabolic flux.

Analysis of Indoleamine Biosynthesis and Catabolic Processes

This compound serves as a crucial tracer for studying the biosynthesis and breakdown of indoleamines, a class of signaling molecules derived from tryptophan. frontiersin.org In plants, for instance, L-tryptophan is converted to tryptamine by the enzyme tryptophan decarboxylase (TDC). frontiersin.org This tryptamine can then undergo further modifications to produce other important indoleamines like serotonin (B10506). frontiersin.orgplos.org By supplying this compound to plant tissues, researchers can monitor its incorporation into these downstream products, thereby confirming the activity of specific biosynthetic pathways. nih.govoup.com For example, studies in pea (Pisum sativum) have utilized deuterated tryptamine to demonstrate its conversion to indole-3-acetaldehyde (IAAld) and subsequently to indole-3-acetic acid (IAA), a key plant hormone. oup.comnih.gov This method allows for the quantification of endogenous compounds and the investigation of their metabolic fates. nih.gov

The catabolism of tryptamine is primarily carried out by monoamine oxidase (MAO) enzymes, which convert it to indole-3-acetaldehyde. wikipedia.org Deuterium (B1214612) labeling at the α-carbon of tryptamine has been shown to slow down this enzymatic deamination process, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov This effect can be exploited to study the rate-limiting steps of tryptamine metabolism and the specific roles of different MAO isoforms. wikipedia.orgnih.govgoogle.com

Tracing Metabolite Flux within the Kynurenine (B1673888) and Serotonergic Branches of Tryptophan Metabolism

Tryptophan metabolism is a complex network with several major branches, including the kynurenine and serotonergic pathways. nih.govmdpi.com While tryptamine itself is not a direct intermediate in the kynurenine pathway, the use of deuterated tryptophan (the precursor to tryptamine) allows for the comprehensive analysis of metabolite flux through these interconnected routes. thno.orgcreative-proteomics.comisotope.comisotope.com By introducing deuterated tryptophan into a biological system, scientists can track the distribution of the isotope label among various metabolites in both the kynurenine and serotonergic pathways. This provides a quantitative measure of how much tryptophan is being shunted into each branch under different physiological or pathological conditions. thno.org

For example, in studies of glioblastoma, a novel multiplex method using isobaric labeling reagents has been developed to simultaneously measure tryptophan and its downstream metabolites in the kynurenine pathway. thno.org While this specific study did not use this compound, the principle of using isotope-labeled precursors to trace metabolic flux is directly applicable. The use of deuterated standards, including deuterated tryptophan, is crucial for accurate quantification and for correcting matrix effects in mass spectrometry-based analyses. creative-proteomics.commdpi.com

Exploration of Gut Microbiota Contributions to Tryptamine-Related Metabolite Production

The gut microbiota plays a significant role in tryptophan metabolism, possessing enzymes that can convert tryptophan into a variety of bioactive molecules, including tryptamine. nih.govfrontiersin.orgmdpi.com Certain species of gut bacteria, such as Ruminococcus gnavus and Clostridium sporogenes, express tryptophan decarboxylase, the enzyme responsible for producing tryptamine from tryptophan. gutmicrobiotaforhealth.comfrontiersin.orgyoutube.com The tryptamine produced by these microbes can then influence host physiology. gutmicrobiotaforhealth.comfrontiersin.orgbiorxiv.orgresearchgate.net

Isotope tracing with deuterated compounds can be a powerful technique to delineate the specific contributions of the gut microbiota to the host's pool of tryptamine and its metabolites. By administering deuterated tryptophan to conventional and germ-free (GF) or pseudo-GF mice, researchers can distinguish between host-derived and microbiota-derived metabolites. biorxiv.org For instance, an increase in deuterated tryptamine in the feces and tissues of conventional mice, but not in GF mice, would provide direct evidence of microbial production. This approach can help to quantify the extent of microbial contribution and understand how diet and other factors influence this metabolic activity. nih.gov Studies have already shown that gut microbiota-derived tryptamine can impact host health, including insulin (B600854) sensitivity and gastrointestinal transit. gutmicrobiotaforhealth.combiorxiv.org

Deuterium Labeling for Biosynthetic Pathway Delineation in Plant and Microbial Systems

The application of deuterium-labeled tryptamine extends beyond the study of endogenous metabolism in animals and humans. It is a powerful tool for elucidating the complex biosynthetic pathways of specialized metabolites in plants and microorganisms, particularly alkaloids.

Monitoring Alkaloid Pathway Incorporation and Flux, with Focus on Monoterpene Indole (B1671886) Alkaloids

Monoterpene indole alkaloids (MIAs) are a large and structurally diverse class of plant natural products, many of which have significant pharmacological properties. nih.govbiorxiv.org The biosynthesis of MIAs begins with the condensation of tryptamine and secologanin (B1681713) to form strictosidine (B192452). nih.govbiorxiv.org this compound has been instrumental in tracing the incorporation of the tryptamine unit into the vast array of downstream MIAs. nih.govbiorxiv.orgresearchgate.netresearchgate.netd-nb.info

By feeding this compound to plant cultures, such as those of Catharanthus roseus (Madagascar periwinkle), researchers can use mass spectrometry to detect the deuterium label in various alkaloids like ajmalicine, serpentine, catharanthine, and tabersonine. nih.govbiorxiv.org This provides definitive evidence of the biosynthetic linkage between tryptamine and these complex molecules. Furthermore, this technique allows for the study of metabolic flux through the pathway, revealing the rates of synthesis and transport of different alkaloids within and between cells. biorxiv.orgresearchgate.net For example, single-cell mass spectrometry has been used to monitor the conversion of d5-tryptamine into deuterated alkaloids in individual plant protoplasts over time. biorxiv.orgresearchgate.net

This approach is not limited to naturally occurring alkaloids. In a strategy known as mutasynthesis, researchers can silence the endogenous production of tryptamine and then feed the system with deuterated or otherwise modified tryptamine analogs to produce novel, "unnatural" alkaloids. nih.gov The successful incorporation of these analogs demonstrates the flexibility of the downstream biosynthetic enzymes. nih.gov

Table 1: Examples of this compound Application in Monoterpene Indole Alkaloid Research

| Plant Species | Labeled Precursor | Key Findings |

| Catharanthus roseus | Tryptamine-d4/d5 | Rescued alkaloid biosynthesis in silenced cultures; enabled mutasynthesis of unnatural alkaloids. nih.gov |

| Catharanthus roseus | This compound | Monitored incorporation into alkaloids at the single-cell level, providing insights into metabolic flux. biorxiv.orgresearchgate.net |

| Camptotheca acuminata | Deuterated tryptamine | Confirmed tryptamine as a precursor to camptothecin. nih.gov |

| Cinchona pubescens | Tryptamine-(indole-d5) | Used in feeding studies to elucidate the biosynthetic origin of the methoxy (B1213986) group in quinine (B1679958) and related alkaloids. researchgate.netd-nb.info |

| Mitragyna speciosa (Kratom) | This compound | Demonstrated that young leaves and stems are capable of producing labeled mitragynine (B136389) and speciociliatine. biorxiv.org |

Probing Enzymatic Reaction Mechanisms and Substrate Specificity in Tryptamine Biotransformations

Deuterated tryptamine is also a valuable tool for investigating the mechanisms of enzymes that act on tryptamine and for probing their substrate specificity. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide detailed information about the transition state of an enzyme-catalyzed reaction. nih.gov For example, studying the oxidation of deuterated tryptamine by monoamine oxidase can help to elucidate the mechanism of deamination. icm.edu.plrsc.org

Furthermore, feeding experiments with deuterated tryptamine analogs can reveal the substrate tolerance of enzymes in a biosynthetic pathway. For instance, studies have shown that strictosidine synthase, the enzyme that condenses tryptamine with secologanin, can accept some modified tryptamine substrates, while others are not processed. d-nb.info This information is crucial for understanding the evolution of metabolic diversity and for engineering biosynthetic pathways to produce novel compounds. nih.gov Computational studies, such as quantum chemical investigations, can complement these experimental approaches by modeling the enzymatic reaction of tryptamine and its derivatives to understand the energetics of the process. rsc.org

Research Applications in Neurochemistry and Neurobiology Utilizing Tryptamine D5

Investigation of Neurotransmitter Dynamics, Synthesis, and Turnover Rates

The study of neurotransmitter dynamics, encompassing their synthesis, release, and metabolism, is fundamental to understanding neuronal communication and its role in both normal brain function and pathological conditions. Tryptamine-d5 is instrumental in these investigations, primarily by serving as an internal standard in mass spectrometry-based analytical methods. nih.govelsevierpure.com

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they share nearly identical physicochemical properties with their non-labeled counterparts. researchgate.net This ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively correcting for any analyte loss or variability during the analytical process. researchgate.net When this compound is added to a biological sample, such as brain tissue homogenate, it co-elutes with the endogenous, non-labeled tryptamine (B22526). researchgate.net However, due to its higher mass, it is distinguishable by the mass spectrometer. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for the quantification of neurotransmitters and their metabolites in brain tissue. rsc.org In this methodology, this compound is spiked into samples at a known concentration. The ratio of the signal intensity of the endogenous tryptamine to that of the this compound internal standard is then used to calculate the precise concentration of the endogenous compound. mdpi.com This approach of isotope dilution mass spectrometry provides high accuracy and reproducibility, which is crucial for determining the subtle changes in neurotransmitter levels that may be associated with physiological or pathological states. mdpi.comnih.gov

By enabling the accurate measurement of tryptamine concentrations over time or under different experimental conditions, this compound facilitates the study of its synthesis and turnover rates. For instance, researchers can administer a labeled precursor of tryptamine and, by using this compound as an internal standard, accurately measure the rate of formation of newly synthesized tryptamine. Similarly, by inhibiting its metabolic pathways and measuring its accumulation, the turnover rate can be determined. These studies provide critical insights into the regulation of the tryptaminergic system and its response to pharmacological interventions or disease states. nih.govphysoc.org

Table 1: Tryptamine Concentration in Rat Brain Tissue

Data derived from a study on the quantification of tryptamine in rat brain tissue using high-performance liquid chromatography. nih.gov

Studies of Neuromodulatory Systems and Receptor Interactions using this compound as a Tracer (focus on analytical methodology for interaction assessment)

Tryptamine and its derivatives are known to interact with various neuromodulatory systems, most notably the serotonergic system, by binding to serotonin (B10506) (5-HT) receptors. nih.gov Understanding these interactions is crucial for elucidating their physiological roles and therapeutic potential. This compound can be employed as a tracer in in vitro receptor binding assays to characterize the affinity of tryptamine for different receptor subtypes.

The primary analytical method for assessing receptor interactions is the in vitro receptor binding assay. nih.govresearchgate.net These assays are used to determine the binding affinity of a ligand for a specific receptor. nih.gov In a typical competitive binding experiment, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes containing the receptor of interest. researchgate.net The unlabeled compound being tested, in this case, tryptamine, is added in increasing concentrations to compete with the radiolabeled ligand for the receptor binding sites. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. nih.gov This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the test compound for the receptor. researchgate.net

While radiolabeled tracers are traditionally used, stable isotope-labeled compounds like this compound can be used in conjunction with mass spectrometry in what are known as MS Binding Assays. nih.gov This label-free approach offers an alternative to radioligand assays, where an unlabeled reporter ligand is quantified by mass spectrometry. nih.gov

Furthermore, high-throughput screening methods have been developed using 96-well filter plates, which allow for the rapid and efficient analysis of the binding parameters of numerous compounds. nih.gov In these assays, the reaction mixture is filtered through the plates, separating the receptor-bound ligand from the unbound ligand. nih.gov The amount of bound ligand is then quantified. nih.gov These methods have been successfully used to determine the binding affinities of various tryptamines for 5-HT2A receptors. nih.gov

The data from these binding assays are critical for understanding the structure-activity relationships of tryptamine derivatives and for identifying which receptors they are likely to modulate in vivo.

Table 2: Binding Affinities (Ki, nM) of N,N-Dimethyltryptamine (DMT) for Human Serotonin (5-HT) Receptors

This table presents the binding affinities (Ki values) of N,N-Dimethyltryptamine (DMT), a close structural analog of tryptamine, at various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Emerging Research Paradigms and Technological Advancements in Tryptamine D5 Studies

Integration of Tryptamine-d5 Labeling with Multi-omics Approaches (e.g., Metabolomics, Proteomics for Systems-Level Understanding)

The integration of this compound into multi-omics workflows is pivotal for deciphering the intricate molecular networks where tryptamine (B22526) operates. A systems-level understanding requires a holistic view of how genetic, protein, and metabolic layers interact, a goal advanced by the use of stable isotope-labeled compounds for precise quantification and flux analysis. nih.govnih.gov

In this context, this compound primarily serves as an essential internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based analyses. creative-proteomics.com Its utility is critical for achieving accurate and reproducible quantification of endogenous tryptamine and its metabolites across large-scale metabolomics and proteomics studies. By compensating for variations in sample preparation and matrix effects, this compound ensures the reliability of quantitative data, which is the foundation for building accurate systems biology models.

Metabolomics and Metabolic Flux Analysis:

Stable isotope labeling is a cornerstone of metabolic flux analysis, which measures the rates of metabolic reactions within a biological system. While this compound itself is used for quantification, its isotopically labeled precursor, Tryptophan-d5, can be used as a tracer to map the dynamics of the tryptophan metabolic pathway. researchgate.net Tryptophan is a precursor to not only tryptamine but also serotonin (B10506), kynurenine (B1673888), and melatonin, pathways implicated in numerous physiological and pathological processes, including neuropsychiatric disorders. ebi.ac.uknih.gov By tracing the fate of the deuterium-labeled tryptophan, researchers can quantify the flux through these divergent pathways, providing a dynamic view of metabolic regulation that is unattainable with static concentration measurements alone. nih.govresearchgate.net This approach allows for the identification of metabolic bottlenecks or shifts in pathway activity in response to stimuli or in disease states.

Quantitative Proteomics:

In proteomics, stable isotope labeling techniques are fundamental for the accurate relative and absolute quantification of proteins. uab.edu While this compound is not directly used to label proteins, its role as an internal standard in targeted metabolomic assays is crucial for correlating changes in metabolite levels with protein expression data. For instance, a study might investigate how the expression of enzymes involved in tryptamine synthesis or degradation, quantified via proteomics, correlates with the levels of tryptamine, accurately measured using this compound. This integration helps to functionally annotate proteins and understand their impact on metabolic networks. mdpi.com The use of deuterated standards in quantitative proteomics ensures that measurements of protein abundance are precise, which is vital when constructing and validating network models in systems biology.

The overarching goal of these multi-omics approaches is to construct comprehensive models of biological systems, such as the serotonergic signaling pathway. nih.govresearchgate.net By integrating quantitative data from genomics, transcriptomics, proteomics, and metabolomics (where this compound plays a key analytical role), researchers can create detailed network maps. These maps can reveal complex regulatory mechanisms and identify key nodes that may serve as therapeutic targets. ebi.ac.uk

Table 1: Role of Deuterated Tryptamine Analogs in Multi-Omics Research

| Omics Approach | Specific Application of this compound / Deuterated Analogs | Contribution to Systems-Level Understanding | Key Analytical Technique |

|---|---|---|---|

| Metabolomics | Internal standard for accurate quantification of endogenous tryptamine and its metabolites. creative-proteomics.comresearchgate.net | Provides precise data on metabolite pool sizes, essential for identifying metabolic signatures and pathway dysregulation. | LC-MS/MS, GC-MS |

| Metabolic Flux Analysis | Used to quantify pathway intermediates when a labeled precursor (e.g., Tryptophan-d5) is introduced. nih.gov | Measures the dynamic rates of metabolic reactions, revealing how metabolic networks adapt to perturbations. researchgate.net | LC-MS/MS, GC-MS |

| Proteomics | Not used for direct protein labeling, but crucial for correlating proteomic data with accurate metabolite concentrations. | Links changes in protein expression (e.g., enzymes) to functional outcomes at the metabolic level. | LC-MS/MS |

| Integrated Systems Biology | Ensures high-quality quantitative data for integration into multi-layered network models. nih.gov | Facilitates the construction of comprehensive models of signaling pathways (e.g., serotonergic system) to identify key regulatory points. ebi.ac.uk | Computational Modeling, Network Analysis |

Innovations in Sample Preparation and Derivatization Techniques for Enhanced Analysis of Deuterated Tryptamines

The accuracy of analyses involving this compound is highly dependent on the efficiency and cleanliness of sample preparation and, when necessary, the effectiveness of derivatization. Innovations in these areas aim to increase throughput, improve sensitivity, and reduce matrix interference, which is particularly important for complex biological samples like plasma, urine, and brain tissue. researchgate.net

Innovations in Sample Preparation:

Traditional sample preparation methods for tryptamines include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govmolnar-institute.com While effective, these methods can be time-consuming and may have variable recovery rates.

Recent advancements offer more streamlined and efficient alternatives:

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique is a modification of LLE that uses a high concentration of salt to force the separation of a water-miscible organic solvent (like acetonitrile) from the aqueous sample. nih.gov SALLE is advantageous for its simplicity, high throughput, and effectiveness in extracting a broad range of compounds, including polar metabolites. nih.gov For the analysis of deuterated tryptamines, this method can offer high recovery and sample cleanup in a single, rapid step.

Microextraction Techniques: Methods like solid-phase microextraction (SPME) and pipette-tip micro-solid phase extraction (PT-μSPE) are gaining traction. These techniques utilize a very small amount of sorbent material, reducing solvent consumption and sample volume requirements while concentrating the analyte. molnar-institute.com

3D-Printed Sorbent Devices: A novel approach involves the use of 3D-printed devices containing specific sorbents. molnar-institute.com This technology allows for the creation of customized extraction tools tailored to the specific physicochemical properties of the analytes, potentially offering superior selectivity and recovery for tryptamines and their deuterated standards. molnar-institute.com

Desorption Electrospray Ionization-High Resolution Mass Spectrometry (DESI-HRMS): Coupled with techniques like microextraction by packed sorbent (MEPS), DESI-HRMS allows for the rapid screening of samples with minimal preparation, offering a high-throughput alternative for certain applications. nih.gov

Innovations in Derivatization:

Derivatization is a chemical modification of an analyte to enhance its analytical properties, particularly for GC-MS analysis. For tryptamines, derivatization is often employed to increase volatility, improve thermal stability, and create characteristic mass spectral fragments for sensitive and specific detection. jfda-online.comgcms.cz

Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylating agents such as pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netjfda-online.com These reagents react with the amine group of the tryptamine molecule.

While these methods are well-established, innovations focus on developing new reagents and optimizing reaction conditions for better performance and broader applicability in metabolomics. spectroscopyonline.comresearchgate.netnih.gov For instance, benzoyl chloride derivatization has been shown to increase sensitivity by up to 1,000-fold for certain neurochemicals by improving retention and ionization efficiency in reversed-phase liquid chromatography. researchgate.net Such enhancements are directly beneficial for the analysis of this compound, especially when measuring trace amounts in complex biological matrices. The use of isotopically labeled derivatization reagents can also aid in quantification and structural elucidation. spectroscopyonline.com

The primary role of this compound in these advanced workflows remains as an internal standard. Its chemical behavior is nearly identical to endogenous tryptamine, ensuring that it is extracted, derivatized, and analyzed with the same efficiency, thereby providing the most accurate correction for any analyte loss or signal variation during the analytical process. nih.gov

Table 2: Comparison of Sample Preparation and Derivatization Techniques for Tryptamine Analysis

| Technique | Principle | Advantages for Deuterated Tryptamine Analysis | Limitations |

|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from a biological sample. nih.gov | Simple, fast, and suitable for high-throughput screening. | Limited cleanup, potential for significant matrix effects. |

| Salting-Out Assisted LLE (SALLE) | Uses a salt to induce phase separation between an aqueous sample and a water-miscible solvent. nih.gov | High recovery for polar compounds, increased simplicity, and higher throughput than traditional LLE. nih.gov | Salt choice and concentration need optimization. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. researchgate.net | Provides excellent sample cleanup and analyte concentration, reducing matrix effects. | Can be more time-consuming and costly; requires method development. |

| Silylation (e.g., with BSTFA) | Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group for GC-MS analysis. jfda-online.com | Increases volatility and thermal stability, improves chromatographic peak shape. | Derivatives can be sensitive to moisture; reaction may not be complete. |

| Acylation (e.g., with PFPA) | Introduces a fluoroacyl group to the molecule. researchgate.net | Creates stable derivatives with excellent chromatographic properties and high sensitivity in electron capture detection. | Reagents and byproducts can be harsh on the GC column. gcms.cz |

Future Perspectives in Tryptamine D5 Research

Addressing Complex Biological Questions with Enhanced Isotope Tracing Strategies

Stable isotope tracing is a powerful methodology for dissecting metabolic pathways and understanding the dynamics of biochemical reactions within living systems. mdpi.com By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H), researchers can track the transformation of these molecules through various metabolic processes. mdpi.com Tryptamine-d5, a deuterated analog of tryptamine (B22526), is poised to play a a significant role in advancing these strategies, particularly in neuroscience and plant biochemistry.

Future research can leverage this compound to investigate the intricate roles of tryptamine and its derivatives in neurotransmission. Tryptamine itself is known to be a vasoactive substance and may function as a neuromodulator. sigmaaldrich.com By using this compound as a tracer, scientists can more accurately quantify the in vivo conversion of tryptophan to tryptamine and its subsequent metabolism. This could provide deeper insights into the regulation of these pathways in both healthy and diseased states, potentially implicating them in various neurological and psychiatric conditions. For instance, understanding the flux through the tryptamine pathway could shed light on its contribution to the neuroplasticity and potential therapeutic effects observed with related compounds like dimethyltryptamine (DMT). researchgate.net

In the realm of plant science, this compound can be instrumental in exploring the biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs), a diverse class of plant-derived compounds with significant pharmaceutical value. pnas.org Studies have already demonstrated the use of deuterated tryptophan (the precursor to tryptamine) to trace the synthesis of these alkaloids. biorxiv.orgresearchgate.net A recent study successfully used d5-tryptamine to monitor the synthesis and transport of complex MIAs in single plant cells, providing a glimpse into the metabolic rates and transport dynamics. biorxiv.orgresearchgate.net Future investigations can expand on this by using this compound in conjunction with advanced techniques like single-cell mass spectrometry to map the spatial and temporal dynamics of MIA biosynthesis within different plant tissues and organelles. biorxiv.org This could facilitate the metabolic engineering of plants to enhance the production of valuable therapeutic compounds. pnas.org

Enhanced isotope tracing strategies incorporating this compound will also benefit from the development of more sophisticated analytical instrumentation and computational tools for data analysis. mdpi.com These advancements will allow for more sensitive and precise measurements of isotopic enrichment, enabling researchers to tackle increasingly complex biological questions.

Potential for Novel Analytical Method Development and Automation in this compound Applications

The demand for high-throughput and robust analytical methods is a constant driver of innovation in analytical chemistry. innovareacademics.in this compound, as a deuterated internal standard, is integral to the accuracy and reliability of quantitative analytical methods, particularly those employing mass spectrometry. clearsynth.com The future will likely see the development of novel analytical methods that leverage the unique properties of this compound to improve efficiency and expand the scope of analysis.

One area of potential development is in the creation of new, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of a broader range of tryptamine derivatives and other psychoactive substances in various biological matrices. nih.govuniroma1.it As new synthetic tryptamines continue to emerge, the need for comprehensive and adaptable analytical methods becomes increasingly critical. japsonline.comresearchgate.net The use of this compound as an internal standard in these methods helps to correct for matrix effects and variations in instrument response, ensuring accurate quantification. clearsynth.com

Furthermore, there is a growing trend towards the automation of analytical workflows to increase sample throughput and reduce manual error. sigmaaldrich.com Future developments may involve the integration of automated sample preparation techniques with advanced LC-MS/MS systems. This compound is well-suited for such automated platforms, where precise and consistent addition of the internal standard is crucial for reliable quantification. The development of automation-ready procedures will be particularly beneficial in clinical and forensic toxicology, where rapid and accurate results are essential. sigmaaldrich.com

The ongoing development of high-resolution mass spectrometry (HRMS) also presents new opportunities. uniroma1.it HRMS provides more detailed structural information, which can be invaluable for the identification of unknown metabolites and degradation products. The use of this compound in conjunction with HRMS can aid in the confident identification of tryptamine-related compounds in complex samples.

Q & A

Q. How can Tryptamine-d5 be synthesized and characterized to ensure isotopic purity for use as an internal standard in quantitative mass spectrometry?

- Methodological Answer : Synthesis typically involves deuterium substitution at specific hydrogen positions (e.g., α, β, or aromatic hydrogens) via catalytic exchange or custom organic synthesis. Isotopic purity (>98% deuterium incorporation) must be verified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For validation, compare fragmentation patterns and retention times against non-deuterated tryptamine using LC-MS/MS. Contradictions in isotopic purity results may arise from incomplete deuteration or exchange during storage; address these by optimizing reaction conditions (e.g., solvent choice, catalyst loading) and ensuring inert storage environments .

Q. What experimental controls are essential when using this compound as a deuterated tracer in neurochemical pathway studies?

- Methodological Answer : Include negative controls (e.g., unlabeled tryptamine to assess natural isotopic abundance) and matrix-matched controls (biological samples without tracer to account for endogenous interference). Use spike-and-recovery experiments to validate extraction efficiency and ionization suppression effects in LC-MS/MS workflows. Cross-validate results with orthogonal techniques like stable isotope-resolved metabolomics (SIRM) to resolve discrepancies in tracer incorporation rates .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the metabolic stability of this compound in in vitro vs. in vivo models?

- Methodological Answer : Conflicting stability data often stem from differences in enzymatic activity (e.g., cytochrome P450 isoforms) between cell cultures and whole organisms. Design experiments using hepatocyte suspensions (for in vitro) and microsomal assays (for in vivo extrapolation) to quantify deuterium loss over time. Apply kinetic modeling (e.g., Michaelis-Menten parameters) to reconcile discrepancies. For cross-study comparisons, standardize incubation conditions (pH, temperature) and normalize data to protein content or tissue mass .

Q. What strategies minimize isotopic interference when this compound is used in multiplexed stable isotope labeling (SIL) experiments with other deuterated analogs?

- Methodological Answer : Use mass difference-based separation (e.g., high-resolution orbitrap MS) to distinguish overlapping isotopic clusters. Optimize chromatographic conditions (e.g., gradient elution, column chemistry) to reduce co-elution of structurally similar analogs. Validate specificity via parallel reaction monitoring (PRM) targeting unique product ions. If interference persists, employ computational deconvolution tools (e.g., XCMS or Skyline) to isolate signals from co-eluting isotopes .

Q. How does deuteration position (α vs. β) in this compound influence its pharmacokinetic properties in blood-brain barrier (BBB) penetration studies?

- Methodological Answer : Compare BBB permeability using in situ brain perfusion or PAMPA-BBB assays for α-deuterated vs. β-deuterated analogs. Measure logP values (octanol-water partition coefficients) to assess hydrophobicity changes. Contradictions in permeability data may arise from differential hydrogen-bonding capacity or steric effects; address these via molecular dynamics (MD) simulations to model deuterium’s impact on molecular conformation .

Data Analysis and Interpretation

Q. How should researchers statistically validate the reproducibility of this compound quantification across multiple LC-MS/MS batches?

- Methodological Answer : Implement a nested ANOVA design to partition variance between batches, operators, and instruments. Use quality control (QC) samples (pooled biological matrix spiked with this compound) in each batch. Apply post-hoc correction (e.g., Combat or EigenMS algorithms) to adjust for batch effects. Report coefficients of variation (CVs) for intra- and inter-batch precision, aiming for <15% CV .

Q. What bioinformatics tools are suitable for integrating this compound tracer data with untargeted metabolomics datasets?

- Methodological Answer : Use mzMatch/IDEOM for peak alignment and MetaCyc or KEGG for pathway enrichment analysis. Apply isotope-aware algorithms (e.g., ISOCor or AccuCor) to correct for natural isotope abundance. For multi-omics integration, employ weighted correlation network analysis (WGCNA) to link tracer flux data with transcriptomic/proteomic profiles .

Experimental Design Considerations

Q. How can researchers optimize the molar ratio of this compound to endogenous analyte to avoid saturation effects in calibration curves?

- Methodological Answer : Conduct spike-in titrations across a physiologically relevant concentration range. Use nonlinear regression (e.g., 4-parameter logistic model) to identify the linear dynamic range. If saturation occurs at high concentrations, dilute samples or switch to a wider dynamic range MS detector (e.g., Orbitrap Exploris 240). Validate with standard addition methods to correct for matrix effects .

Table: Key Parameters for this compound Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.